![molecular formula C17H20N4O3 B2633735 1-benzyl-3,7-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione CAS No. 941974-50-1](/img/structure/B2633735.png)
1-benzyl-3,7-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3,7-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione, also known as BM212, is a purine derivative that has been the subject of scientific research for its potential pharmacological properties. This compound has been synthesized and studied for its potential use in the treatment of various diseases and disorders.
Applications De Recherche Scientifique
Synthesis of Novel Ring Systems
Research has developed methods for synthesizing new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems from purine derivatives like 1-benzyl-3,7-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione. These novel ring systems have potential applications in various fields, including pharmaceuticals and organic chemistry (Hesek & Rybár, 1994).
Development of New Purine Derivatives
New purine derivatives have been synthesized, expanding the range of compounds available for further pharmaceutical and chemical research. These derivatives include 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl derivatives, providing a basis for developing new compounds with potential applications in various scientific fields (Gobouri, 2020).
Advancements in Medicinal Chemistry
The compound has been used in the development of new 8-aminoalkyl derivatives with potential psychotropic activity, highlighting its significance in the field of medicinal chemistry. These derivatives show promise as ligands for serotonin receptors, which could lead to new treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).
Protective Group Synthesis
Research has focused on the use of thietanyl as a protective group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, demonstrating its utility in synthetic chemistry. This approach offers new possibilities for synthesizing complex purine derivatives (Khaliullin & Shabalina, 2020).
Exploration of Anticancer Activities
New purine-diones and pyridopyrimidine-diones have been designed and synthesized with potential anticancer activities, showing the importance of purine derivatives in developing new cancer treatments (Hayallah, 2017).
Neurodegenerative Disease Research
The compound has been used in the design of water-soluble tricyclic xanthine derivatives as multitarget drugs for treating neurodegenerative diseases, indicating its potential in neuropharmacology (Brunschweiger et al., 2014).
Photochemical Synthesis
Research has explored the photochemical synthesis of xanthine derivatives from 1-benzyl-3,7-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione, providing new methodologies in organic synthesis (Han et al., 2008).
Discovery of Adenosine Receptor Antagonists
Fused xanthine structures like pyrido[2,1-f]purine-2,4-diones, synthesized from purine derivatives, have shown significant antagonist effects against human adenosine receptors, contributing to the development of new pharmacological agents (Priego et al., 2002).
Development of Green Catalysts
The compound's derivatives have been used as catalysts in the synthesis of complex organic compounds, demonstrating its role in green chemistry (Yazdani-Elah-Abadi et al., 2017).
Investigation of Antiinflammatory Activity
Substituted analogues based on the purine ring system have shown antiinflammatory activity, highlighting the compound's importance in developing new antiinflammatory agents (Kaminski et al., 1989).
Exploration of Dual-Target Ligands
N9-Benzyl-substituted purinediones have been studied for their dual-target-directed ligands combining adenosine receptor antagonistic activity with monoamine oxidase B inhibition, indicating their potential in treating neurodegenerative diseases (Załuski et al., 2019).
Propriétés
IUPAC Name |
1-benzyl-3,7-dimethyl-8-propoxypurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-4-10-24-16-18-14-13(19(16)2)15(22)21(17(23)20(14)3)11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGPXGGAGIMTPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3,7-dimethyl-8-propoxy-1H-purine-2,6(3H,7H)-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.